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3-Chloro-6-methoxybenzo[b]thiophene

Cat. No.: B12448157
M. Wt: 198.67 g/mol
InChI Key: MXZHDBOVVCEBBP-UHFFFAOYSA-N
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Description

Overview of Benzo[b]thiophene Core Structures in Chemical Research

Benzo[b]thiophene, an aromatic organic compound with the molecular formula C₈H₆S, consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. wikipedia.orgnih.gov This core structure is found in a variety of natural products and has been extensively incorporated into the design of novel therapeutic agents. The sulfur atom in the thiophene ring imparts specific physicochemical properties that can influence a molecule's biological activity, metabolism, and pharmacokinetic profile. Benzo[b]thiophene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.gov The structural rigidity and planar nature of the benzo[b]thiophene scaffold provide a well-defined framework for the precise spatial orientation of various functional groups, a critical aspect in designing molecules that can effectively interact with biological targets. nih.govsemanticscholar.org

Historical Context of Substituted Benzo[b]thiophenes in Synthetic Organic Chemistry

The exploration of substituted benzo[b]thiophenes has a rich history in synthetic organic chemistry, driven by the quest for new pharmaceuticals and functional materials. researchgate.net Early synthetic methods often involved the cyclization of pre-functionalized aromatic precursors. Over the years, more sophisticated and efficient synthetic strategies have been developed, allowing for greater control over the substitution pattern on the benzo[b]thiophene ring system. researchgate.net The introduction of various substituents at different positions of the scaffold has been a key strategy to modulate the biological and physical properties of the resulting compounds. This has led to the development of a vast library of substituted benzo[b]thiophenes, each with its own unique characteristics and potential applications.

Rationale for Investigating 3-Chloro-6-methoxybenzo[b]thiophene as a Versatile Synthetic Intermediate

The specific substitution pattern of this compound makes it a highly attractive building block for synthetic chemists. The chlorine atom at the 3-position serves as a reactive handle, enabling a variety of cross-coupling reactions and nucleophilic substitutions to introduce further molecular complexity. nih.gov The methoxy (B1213986) group at the 6-position, an electron-donating group, can influence the reactivity of the aromatic ring and can also be a site for further modification, such as demethylation to a hydroxyl group, which can then be used for subsequent functionalization. nih.govnih.gov This combination of a reactive chloro group and a modifiable methoxy group on a stable benzo[b]thiophene core provides a powerful platform for the synthesis of a diverse range of derivatives.

The synthesis of this compound itself is often achieved through the reaction of p-methoxycinnamic acid with thionyl chloride in the presence of pyridine (B92270). nih.govjmchemsci.comumich.edu This process leads to the formation of the corresponding acid chloride, which is a key precursor. nih.govumich.edugoogle.com

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound primarily revolves around its utility as a key starting material for the synthesis of novel compounds with potential therapeutic applications. A significant area of investigation has been its use in the development of selective estrogen receptor downregulators (SERDs) for the treatment of endocrine-resistant breast cancer. nih.govnih.gov In this context, the 3-chloro and 6-methoxy groups allow for the strategic introduction of side chains and other functionalities designed to interact with the estrogen receptor. nih.govnih.gov

The primary objectives of this research include:

Developing efficient and scalable synthetic routes to this compound and its derivatives. nih.govnih.gov

Exploring the scope of chemical transformations possible at the 3- and 6-positions of the benzo[b]thiophene scaffold. nih.govumich.edu

Synthesizing libraries of novel compounds based on the this compound scaffold for biological screening. nih.govmdpi.com

Investigating the structure-activity relationships (SAR) of the synthesized compounds to optimize their biological activity. nih.gov

The development of new materials, such as liquid crystals for microwave applications. arxiv.org

The versatility of this compound has also been demonstrated in the synthesis of various heterocyclic compounds, including oxadiazoles, thiadiazoles, and triazoles, which are known to possess a range of biological activities. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClOS B12448157 3-Chloro-6-methoxybenzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

3-chloro-6-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7ClOS/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-5H,1H3

InChI Key

MXZHDBOVVCEBBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CS2)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 6 Methoxybenzo B Thiophene and Its Key Precursors

Strategies for the Construction of the Benzo[b]thiophene Core

Cyclization Reactions in the Presence of Thionyl Chloride for Carboxylic Acid Precursors

A common and effective method for constructing the benzo[b]thiophene core involves the cyclization of carboxylic acid precursors using thionyl chloride. This approach is particularly useful for creating benzo[b]thiophene-2-carboxylates.

The synthesis can commence with 4-methoxycinnamic acid, which is treated with thionyl chloride. This reaction, often carried out in a suitable solvent like chlorobenzene (B131634) and in the presence of a base such as pyridine (B92270), leads to the formation of the benzo[b]thiophene ring system. amazonaws.com The process involves the conversion of the cinnamic acid to its acid chloride, followed by an intramolecular cyclization. A general procedure involves heating a mixture of the cinnamic acid, thionyl chloride, and pyridine under reflux. amazonaws.comoc-praktikum.de

For instance, reacting 4-methoxycinnamic acid with thionyl chloride can yield 4-methoxycinnamoyl chloride. prepchem.com This intermediate is then subjected to cyclization conditions to form the desired benzo[b]thiophene structure.

To enhance the efficiency of the cyclization process, catalyst systems are often employed. 4-N,N'-disubstituted aminopyridines, such as 4-dimethylaminopyridine (B28879) (DMAP), have been shown to be effective catalysts in the conversion of cinnamic acids to 3-chlorobenzo[b]thiophene-2-carbonyl chlorides in the presence of thionyl chloride. google.com This one-step process is facilitated by the aminopyridine catalyst, which can be used in various forms, including its hydrochloride salt. google.com The use of these catalysts can lead to improved yields and cleaner reactions.

Palladium-Catalyzed Coupling Approaches to Substituted Benzo[b]thiophenes

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for constructing complex molecules. These methods offer a versatile and efficient route to a wide array of substituted benzo[b]thiophenes. rsc.orgnih.govacs.org

Several palladium-catalyzed strategies have been developed:

Direct Synthesis from Thioenols: A novel method involves the palladium-catalyzed cyclization of thioenols to directly form multi-substituted benzo[b]thiophenes. This approach utilizes a simple catalyst system, such as palladium(II) chloride, without the need for additional redox-active reagents. rsc.org

Intramolecular C-H Functionalization: An efficient route to multisubstituted benzo[b]thiophenes has been achieved through palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts. nih.gov

Coupling and Electrophilic Cyclization: 2,3-disubstituted benzo[b]thiophenes can be prepared in excellent yields by the Sonogashira cross-coupling of terminal alkynes with o-iodothioanisole, followed by electrophilic cyclization. acs.org

Direct Arylation: Palladium(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids provides a pathway to C2-arylated products. nih.gov

Sequential One-Pot Synthesis: A convergent, one-pot synthesis of 2,3-substituted benzo[b]thiophenes has been described, involving a sequential copper-catalyzed intermolecular C–S coupling followed by a palladium-catalyzed intramolecular arene–alkene coupling. acs.org

These palladium-catalyzed methods are valued for their compatibility with a diverse range of functional groups, allowing for the synthesis of complex and highly substituted benzo[b]thiophene derivatives. nih.gov

Preparation of 3-Chloro-6-methoxybenzo[b]thiophene-2-carbonyl Chloride

The compound this compound-2-carbonyl chloride is a key intermediate in the synthesis of various biologically active molecules. google.comontosight.aicookechem.com Its preparation is a crucial step in these synthetic pathways.

The synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides can be achieved by treating a corresponding cinnamic acid with thionyl chloride in the presence of a 4-N,N'-disubstituted aminopyridine catalyst. google.com This process directly converts the carboxylic acid to the desired acid chloride.

Optimized Reaction Conditions and Yields

The reaction conditions for the preparation of this compound-2-carbonyl chloride have been optimized to maximize yield and purity. An improved process involves the use of a 4-N,N'-disubstituted aminopyridine, such as 4-dimethylaminopyridine, as a catalyst in a suitable solvent like heptane. google.com This method provides a one-step conversion from the corresponding cinnamic acid to the final product. google.com

The following table summarizes the key reactants and conditions for the synthesis of related compounds, illustrating the general approach.

Reactant 1Reactant 2Catalyst/ReagentSolventProduct
Cinnamic AcidThionyl ChloridePyridineChlorobenzene3-chlorobenzo[b]thiophene-2-carbonylchloride amazonaws.com
4-Methoxycinnamic AcidThionyl Chloride-Benzene (B151609)4-methoxycinnamoyl chloride prepchem.com
Substituted Cinnamic AcidThionyl Chloride4-N,N'-disubstituted aminopyridineHeptane3-chlorobenzo[b]thiophene-2-carbonyl chloride google.com
2-alkynyl thioanisolesSodium HalidesCopper(II) sulfateEthanol (B145695)3-halo substituted benzo[b]thiophene nih.gov

Isolation and Purification Techniques for Intermediates

The purification of intermediates is a critical step in multi-step syntheses to ensure the purity of the final product. Common techniques employed in the synthesis of benzo[b]thiophene derivatives include recrystallization, distillation, and column chromatography.

In the synthesis of various heterocyclic compounds derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride, recrystallization from solvents such as ethanol and aqueous dimethyl sulfoxide (B87167) (DMSO) has been effectively used to obtain pure products. wisdomlib.org For regioisomeric mixtures, such as those obtained in the synthesis of methoxy-substituted benzo[b]thiophenes, separation techniques like fractional crystallization or chromatography are necessary to isolate the desired isomer. google.com

The progress of purification is often monitored by techniques like Thin Layer Chromatography (TLC), and the structural integrity of the purified compounds is confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Conversion to this compound-2-carbohydrazide

The carbohydrazide (B1668358) moiety is a valuable functional group that serves as a precursor for the synthesis of various heterocyclic systems. The conversion of this compound-2-carboxylic acid or its ester derivatives into the corresponding carbohydrazide is a key synthetic transformation.

This is typically achieved by reacting the corresponding ester, such as methyl this compound-2-carboxylate, with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group of the ester with the hydrazinyl group.

Further reaction of the resulting this compound-2-carbohydrazide with various aldehydes or ketones can yield a range of N'-substituted hydrazone derivatives. For instance, reaction with 2-methoxybenzaldehyde (B41997) yields 3-chloro-6-methoxy-N'-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide. sigmaaldrich.com Similarly, reaction with piperonal (B3395001) (benzo wisdomlib.orgontosight.aidioxole-5-carbaldehyde) leads to the formation of N'-(1,3-Benzodioxol-5-ylmethylene)-3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide. ontosight.ai The combination of the benzo[b]thiophene nucleus with the acylhydrazone functional group has been explored for the development of new chemical entities. nih.gov

Starting MaterialReagentProductReference
Methyl this compound-2-carboxylateHydrazine hydrateThis compound-2-carbohydrazide guidechem.com, sigmaaldrich.com
This compound-2-carbohydrazide2-Methoxybenzaldehyde3-Chloro-6-methoxy-N'-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide sigmaaldrich.com
This compound-2-carbohydrazideBenzo wisdomlib.orgontosight.aidioxole-5-carbaldehydeN'-(1,3-Benzodioxol-5-ylmethylene)-3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide ontosight.ai

Derivatization from the Core Benzo[b]thiophene Scaffold

Introduction of Functional Groups at C-2 and C-3 Positions

The C-2 and C-3 positions of the benzo[b]thiophene ring are common sites for electrophilic substitution and other functionalizations. researchgate.net

A method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives utilizes sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile. nih.gov This reaction proceeds through the formation of a chloronium ion intermediate. The resulting C3-chloro derivative can then be used in further synthetic transformations, such as Suzuki-Miyaura coupling reactions with boronic acids to introduce aryl groups at the C-3 position. nih.gov

The synthesis of 3-halobenzo[b]thiophenes can also be achieved through the electrophilic cyclization of 2-alkynyl thioanisoles. This method allows for the introduction of chloro, bromo, and iodo substituents at the C-3 position. nih.gov

For functionalization at the C-2 position, methods such as the Friedel-Crafts acylation of benzo[b]thiophene compounds can be employed to introduce acyl groups. google.com

PositionReactionReagentsFunctional Group IntroducedReference
C-3ChlorinationNaOCl·5H₂OChloro nih.gov
C-3Suzuki-Miyaura CouplingPhenylboronic acid, Pd catalystPhenyl nih.gov
C-3Electrophilic CyclizationSodium halides, CuSO₄Halo (Cl, Br, I) nih.gov
C-2Friedel-Crafts AcylationAcyl chloride, Lewis acidAcyl google.com

Functionalization at the Methoxy Group (C-6)

The methoxy group at the C-6 position of the benzo[b]thiophene scaffold offers a site for further chemical modification. The most common transformation is demethylation to yield the corresponding 6-hydroxybenzo[b]thiophene. This reaction is typically carried out using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.

The resulting hydroxyl group can then be used as a handle for introducing a wide variety of other functional groups through etherification or esterification reactions. For example, reaction with alkyl halides in the presence of a base will yield 6-alkoxybenzo[b]thiophenes.

While direct functionalization of the methoxy group itself is less common, its presence influences the reactivity of the aromatic ring, directing electrophilic substitution to certain positions. The electron-donating nature of the methoxy group can affect the biological activity of the resulting compounds.

Chemical Reactivity and Derivatization Strategies of 3 Chloro 6 Methoxybenzo B Thiophene Derivatives

Reactions Involving the Carbonyl Chloride Moiety

The compound 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride serves as a highly reactive and versatile intermediate in organic synthesis. cookechem.com Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity is the foundation for numerous transformations, including the formation of amides and esters, and carbon-carbon bond-forming reactions.

The acyl chloride group is readily converted into amides and esters through nucleophilic acyl substitution. The reaction with primary or secondary amines yields the corresponding N-substituted amides, while reaction with alcohols produces esters.

A prominent example of amide formation is the synthesis of this compound-2-carbohydrazide. This reaction involves treating the carbonyl chloride with hydrazine (B178648) hydrate (B1144303). researchgate.netcalpaclab.com The lone pair on one of the nitrogen atoms of hydrazine acts as the nucleophile, attacking the carbonyl carbon and subsequently displacing the chloride ion to form the stable hydrazide derivative. This carbohydrazide (B1668358) is itself a crucial building block for further derivatization, particularly in the synthesis of Schiff bases. researchgate.net

Similarly, esterification can be achieved by reacting the carbonyl chloride with an appropriate alcohol. For instance, the reaction with methanol (B129727) would yield methyl this compound-2-carboxylate. sigmaaldrich.com These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction.

Table 1: Representative Reactions of this compound-2-carbonyl chloride

ReactantProductReaction Type
Hydrazine Hydrate (NH₂NH₂)This compound-2-carbohydrazideAmide Formation
Methanol (CH₃OH)Methyl this compound-2-carboxylateEster Formation
Ammonia (NH₃)This compound-2-carboxamideAmide Formation

For the creation of new carbon-carbon bonds, Grignard reagents (R-MgX) are powerful nucleophiles that react readily with acyl chlorides. The reaction of this compound-2-carbonyl chloride with a Grignard reagent typically proceeds via a double addition mechanism. masterorganicchemistry.com The first equivalent of the Grignard reagent adds to the carbonyl group, displacing the chloride to form a ketone intermediate. This newly formed ketone is also susceptible to attack by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after acidic workup. This two-step addition makes Grignard reactions a valuable tool for introducing complex alkyl or aryl groups at the 2-position of the benzothiophene (B83047) scaffold.

The reactions described above are specific examples of the broader class of nucleophilic acyl substitution reactions. masterorganicchemistry.com This is the most important reaction pathway for carboxylic acid derivatives, including highly reactive acyl chlorides. masterorganicchemistry.comlibretexts.org The general mechanism involves a two-step process: addition-elimination.

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. In the case of this compound-2-carbonyl chloride, the chloride ion is an excellent leaving group, which drives the reaction forward.

The high reactivity of the acyl chloride facilitates reactions with a wide range of nucleophiles, including water (to form the corresponding carboxylic acid), carboxylates (to form anhydrides), and the aforementioned amines, alcohols, and organometallic reagents. masterorganicchemistry.com

Synthesis and Characterization of Schiff Bases Derived from this compound-2-carbohydrazide

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a significant class of compounds synthesized from the carbohydrazide derivative. These compounds are of great interest due to their diverse applications and biological activities. nih.govechemcom.com

The key precursor, this compound-2-carbohydrazide, is synthesized from the corresponding carbonyl chloride by reaction with hydrazine hydrate, as previously described. researchgate.netcalpaclab.com

The formation of Schiff bases (or more specifically, acylhydrazones in this case) is achieved through the condensation reaction of this compound-2-carbohydrazide with various aldehydes and ketones. researchgate.netnih.gov The reaction involves the nucleophilic attack of the terminal -NH2 group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic C=N double bond.

This synthetic route is highly versatile, allowing for the creation of a large library of Schiff bases by varying the structure of the reacting carbonyl compound. For instance, reactions with aromatic and heteroaromatic aldehydes have been reported, yielding products such as 3-chloro-6-methoxy-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide and 3-chloro-6-methoxy-N'-(4-methylbenzylidene)-1-benzothiophene-2-carbohydrazide. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Schiff Bases from this compound-2-carbohydrazide

Carbonyl CompoundResulting Schiff Base NameReference
2-Thiophenecarboxaldehyde3-chloro-6-methoxy-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide sigmaaldrich.com
4-Methylbenzaldehyde3-chloro-6-methoxy-N'-(4-methylbenzylidene)-1-benzothiophene-2-carbohydrazide sigmaaldrich.com
Pyridine-2-carboxaldehyde(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide nih.gov

The definitive identification and structural elucidation of the synthesized Schiff bases rely on a combination of spectroscopic and analytical techniques. nih.govscispace.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a key method for confirming the formation of the Schiff base. The spectra of the products show the disappearance of the characteristic N-H stretching vibrations of the primary amine in the starting hydrazide and the C=O stretching of the aldehyde/ketone. researchgate.net Crucially, a new absorption band appears in the region of 1615-1650 cm⁻¹, which is attributed to the stretching vibration of the newly formed C=N (imine) bond. researchgate.net The N-H stretching of the amide portion and the C=O stretching of the hydrazide are also present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information. nih.govscispace.com In the ¹H NMR spectrum, the signal corresponding to the azomethine proton (-N=CH-) typically appears as a singlet in the downfield region (around 8.0-9.0 ppm). The disappearance of the aldehyde proton signal and the shift of aromatic proton signals provide further confirmation. ¹³C NMR spectra will show a characteristic signal for the imine carbon.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the Schiff base adducts. The observation of the molecular ion peak (M⁺) or related ions (e.g., [M+H]⁺) corresponding to the calculated molecular weight confirms the successful condensation. nih.gov

Computational methods, such as Density Functional Theory (DFT), are also employed to calculate optimized geometries and spectroscopic data, which can then be compared with experimental results to further validate the proposed structures. echemcom.comscispace.com

Coordination Chemistry of Schiff Bases with Transition Metal Ions

The derivatization of benzo[b]thiophene scaffolds into Schiff bases and their subsequent coordination with transition metal ions represents a significant area of research, driven by the potential applications of the resulting metal complexes. While specific studies on Schiff bases derived directly from this compound are not extensively detailed in the provided search results, the principles of ligand design and complex formation can be inferred from related benzothiazole (B30560) and benzothiophene structures.

Schiff bases derived from heterocyclic amines are versatile ligands capable of coordinating with metal ions through various atoms. The design of these ligands is crucial for determining the structure and properties of the final metal complex. For instance, Schiff bases can be synthesized to act as bidentate, tridentate, or tetradentate ligands.

A common strategy involves the condensation of a heterocyclic aldehyde or ketone with a primary amine. In the context of benzo[b]thiophene, a precursor like This compound-2-carbaldehyde (B11882781) could react with an appropriate amine containing sulfur and oxygen or nitrogen donor atoms to create a tridentate ligand. A ligand with an Oxygen-Nitrogen-Sulfur (ONS) donor set can be formed, offering multiple binding sites for a metal ion. The 'O' donor could be from a phenolic group, the 'N' from the imine bond of the Schiff base, and the 'S' from the thiophene (B33073) ring of the benzo[b]thiophene core itself or a thiol group from the amine part. The presence of the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group on the benzo[b]thiophene ring can modulate the electron density on the sulfur atom, influencing its coordination ability.

The formation of metal complexes occurs when the designed Schiff base ligand reacts with a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), Zn(II), or Ru(III)). nih.gov The geometry of the resulting complex is dictated by the coordination number of the metal ion and the nature of the ligand.

For a tridentate ONS ligand, a metal ion like Cu(II) or Ni(II) could form a square planar or distorted octahedral complex. For example, a 1:1 complex of a metal with a tridentate ligand might have the fourth coordination site occupied by a solvent molecule or a counter-ion (like chloride). nih.gov In a 1:2 complex, two tridentate ligands would coordinate to the metal center, leading to an octahedral geometry.

Spectroscopic techniques are essential for the geometric analysis of these complexes.

Infrared (IR) Spectroscopy: The disappearance of the C=O stretching band from the aldehyde precursor and the appearance of a new C=N (imine) stretching band confirms the formation of the Schiff base. A shift in the C=N band upon complexation indicates its coordination to the metal ion. Coordination through a phenolic oxygen is often confirmed by changes in the O-H stretching region. nih.gov

NMR Spectroscopy: While paramagnetic complexes can lead to broadened signals, NMR is useful for characterizing diamagnetic complexes (e.g., Zn(II)), confirming the ligand structure and its coordination.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry. The appearance of d-d transition bands in the visible region is characteristic of specific geometries around the metal ion.

Mass Spectrometry: This technique helps in confirming the molecular weight and stoichiometry of the metal complexes.

The table below summarizes the expected coordination behavior based on analogous structures.

Metal IonPossible GeometryCoordination Ratio (Metal:Ligand)Characterization Notes
Cu(II)Square Planar / Distorted Octahedral1:1 or 1:2d-d transitions visible in electronic spectra.
Ni(II)Square Planar / Octahedral1:1 or 1:2Can be diamagnetic (square planar) or paramagnetic (octahedral). nih.gov
Ru(III)Octahedral1:2Often forms stable, six-coordinate complexes. nih.gov
Fe(III)Octahedral1:2Typically high-spin, resulting in paramagnetic complexes. nih.gov

Heterocyclic Ring Annulation and Cyclization Reactions

The 3-chloro-benzo[b]thiophene scaffold is a valuable precursor for synthesizing various fused and substituted heterocyclic systems through ring annulation and cyclization reactions. These reactions often start with the derivatization of the benzo[b]thiophene core, for example, by introducing a carbohydrazide group, which then serves as a versatile intermediate.

Oxadiazoles, particularly the 1,3,4-oxadiazole (B1194373) isomer, can be synthesized from 3-chloro-benzo[b]thiophene derivatives. nih.govnih.gov A common pathway begins with the conversion of a 3-chloro-benzo[b]thiophene carboxylic acid derivative into an acid hydrazide. nih.govnih.gov

One established method involves the following steps:

Preparation of Acid Hydrazide: 3-Chloro-benzo[b]thiophene-2-carbonyl chloride reacts with hydrazine hydrate to yield 3-chloro-benzo[b]thiophene-2-carbohydrazide. nih.gov

Formation of N-formyl derivative: The acid hydrazide is treated with formic acid to produce the corresponding N-formyl acid hydrazide. nih.gov

Cyclodehydration: The N-formyl derivative undergoes cyclodehydration upon refluxing with a dehydrating agent like phosphorus pentoxide, yielding the 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole. nih.govnih.gov

An alternative route involves the reaction of the acid hydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.govmdpi.com

The table below outlines a typical synthesis of an oxadiazole derivative starting from a 3-chloro-benzo[b]thiophene precursor. nih.gov

StepReactantsReagents/ConditionsProduct
13-Chloro-2-chlorocarbonyl-benzo[b]thiophene, Hydrazine HydrateDry Chloroform, Reflux3-Chloro-benzo[b]thiophene-2-carbohydrazide
23-Chloro-benzo[b]thiophene-2-carbohydrazide, Formic Acid-N-Formyl-N'-(3-chlorobenzothiophene-2-carbonyl)hydrazine
3N-Formyl-N'-(3-chlorobenzothiophene-2-carbonyl)hydrazinePhosphorus Pentoxide, Xylene, Reflux2-(3-Chloro-1-benzothien-2-yl)-1,3,4-oxadiazole

Similar to oxadiazoles, 1,3,4-thiadiazole (B1197879) derivatives can be prepared from 3-chloro-benzo[b]thiophene precursors. nih.govnih.gov The key is the introduction of a sulfur atom, typically from a thionating agent.

A representative synthesis follows these steps:

Preparation of Acid Hydrazide: As with the oxadiazole synthesis, the starting point is often the 3-chloro-benzo[b]thiophene-2-carbohydrazide. nih.gov

Formation of N-formyl derivative: The acid hydrazide is treated with formic acid. nih.gov

Cyclosulfurization: The resulting N-formyl derivative is refluxed with a sulfur source, such as phosphorus pentasulfide, in a solvent like xylene. This step replaces the oxygen atom of the formyl group with sulfur and induces cyclization to form the 2-(3-chloro-1-benzothien-2-yl)-1,3,4-thiadiazole. nih.govnih.gov

Another method involves the reaction of an aromatic carboxylic acid with thiosemicarbazide (B42300) in the presence of a strong acid or dehydrating agent like phosphorus oxychloride. mdpi.com

The synthesis is summarized in the table below. nih.gov

StepReactantsReagents/ConditionsProduct
13-Chloro-2-chlorocarbonyl-benzo[b]thiophene, Hydrazine HydrateDry Chloroform, Reflux3-Chloro-benzo[b]thiophene-2-carbohydrazide
23-Chloro-benzo[b]thiophene-2-carbohydrazide, Formic Acid-N-Formyl-N'-(3-chlorobenzothiophene-2-carbonyl)hydrazine
3N-Formyl-N'-(3-chlorobenzothiophene-2-carbonyl)hydrazinePhosphorus Pentasulfide, Xylene, Reflux2-(3-Chloro-1-benzothien-2-yl)-1,3,4-thiadiazole

The 1,2,4-triazole (B32235) ring system can also be constructed from 3-chloro-benzo[b]thiophene intermediates. nih.govnih.gov These syntheses often rely on thiosemicarbazide intermediates which undergo cyclization.

One common pathway is:

Preparation of Thiosemicarbazide: 3-Chloro-benzo[b]thiophene-2-carbonyl chloride is reacted with thiosemicarbazide in a suitable solvent like dry benzene (B151609) to form 1-(3-chloro-benzo[b]thiophene-2-carbonyl)thiosemicarbazide. nih.gov

Alkaline Cyclization: The thiosemicarbazide derivative is treated with an alkaline solution, such as sodium hydroxide, and heated. This promotes intramolecular cyclization with the elimination of water to yield 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol. nih.govnih.gov

Another approach involves reacting the acid hydrazide with an isothiocyanate. nih.gov

Reaction with Isothiocyanate: The 3-chloro-benzo[b]thiophene-2-carbohydrazide is reacted with an aryl isothiocyanate (e.g., phenyl isothiocyanate) to form a substituted thiosemicarbazide. nih.gov

Alkaline Cyclization: This intermediate is then cyclized in an alkaline medium to afford a 4-aryl-5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol. nih.govnih.gov

The table below details a synthetic route to a triazole derivative. nih.gov

StepReactantsReagents/ConditionsProduct
13-Chloro-2-chlorocarbonyl-benzo[b]thiophene, ThiosemicarbazideDry Benzene, Reflux1-(3-Chloro-benzo[b]thiophene-2-carbonyl)thiosemicarbazide
21-(3-Chloro-benzo[b]thiophene-2-carbonyl)thiosemicarbazideSodium Hydroxide (aq), Heat5-(3-Chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol

Photochemical Reactions in Derivatization

Photochemical reactions offer unique pathways for the derivatization of heterocyclic compounds, including benzo[b]thiophenes. While specific studies focusing solely on the photochemical reactions of this compound are not extensively detailed in the provided context, the photoreactivity of substituted benzo[b]thiophene derivatives, in general, provides insight into potential transformations. For instance, the photoreactivity of 2- and 3-substituted benzo[b]thiophene 1-oxides has been investigated, demonstrating the susceptibility of the benzothiophene ring system to photochemical stimuli. acs.org

One common type of photochemical reaction applicable to conjugated systems like benzo[b]thiophenes is [2+2] photodimerization. This reaction involves the formation of a cyclobutane (B1203170) ring between two molecules of the reactant. The substitution pattern on the benzo[b]thiophene ring can influence the regiochemistry and stereochemistry of the resulting dimer.

Another potential photochemical transformation is photoinduced electrocyclization. In systems with appropriate substituents, irradiation can trigger a reversible ring-closing reaction. This is particularly relevant for benzo[b]thiophene derivatives designed as photochromic materials, where light induces a color change due to the formation of a new, more conjugated system. acs.org The efficiency of such reactions often depends on the localization of frontier molecular orbitals (HOMO and LUMO) on the participating parts of the molecule. acs.org

While direct examples for this compound are limited, the general reactivity patterns of related structures are summarized in the table below.

Table 1: Potential Photochemical Reactions of Benzo[b]thiophene Derivatives

Reaction Type Reactant Type Product Type Notes
[2+2] Photodimerization Substituted Benzo[b]thiophene Cyclobutane-fused dimer Regioselectivity depends on substituents.
Photoinduced 6π-Electrocyclization Benzo[b]thiophene with pendant diene Dihydro-phenanthro[b]thiophene derivative Reversible reaction, basis for photochromism. acs.org
Photorearrangement Substituted Benzo[b]thiophene 1-oxides Isomeric products Involves rearrangement of the sulfoxide (B87167) group. acs.org

Halogenation Reactions and Regioselectivity

Halogenation is a fundamental electrophilic aromatic substitution reaction used to introduce halogen atoms onto the benzo[b]thiophene core, which can then serve as handles for further functionalization. The regioselectivity of this reaction is strongly influenced by the existing substituents on the ring system.

For benzo[b]thiophene itself, electrophilic substitution preferentially occurs at the C3 position, and if that is blocked, at the C2 position. However, in the case of this compound, the C3 position is already substituted. The directing effect of the methoxy group at the C6 position becomes a dominant factor in determining the position of further substitution on the benzene ring portion of the molecule. The methoxy group is an activating, ortho-, para-directing group.

Studies on the electrophilic substitution of 4-methoxybenzo[b]thiophene (B1252323) have shown that reactions such as bromination, nitration, and formylation occur at the C7 position. rsc.org This is because the C7 position is para to the strongly activating methoxy group. By analogy, for 6-methoxybenzo[b]thiophene, the positions ortho (C5 and C7) and para (no para position available) to the methoxy group are activated. The C7 position is generally favored for substitution.

The halogenation of the benzene ring of benzo[b]thiophene typically requires a Lewis acid catalyst, such as iron(III) halides (FeX₃) or aluminum halides (AlX₃), to polarize the halogen molecule and generate a more potent electrophile. masterorganicchemistry.comchemguide.co.uklibretexts.org

The table below outlines the expected outcomes for the halogenation of this compound based on the principles of electrophilic aromatic substitution and studies on related methoxy-substituted benzothiophenes.

Table 2: Halogenation of this compound

Reaction Reagents Expected Major Product Rationale for Regioselectivity
Bromination Br₂, FeBr₃ or AlBr₃ 3-Chloro-7-bromo-6-methoxybenzo[b]thiophene The methoxy group at C6 is a strong activating group, directing electrophilic substitution to the ortho positions (C5 and C7). The C7 position is often favored. rsc.org
Chlorination Cl₂, FeCl₃ or AlCl₃ 3,7-Dichloro-6-methoxybenzo[b]thiophene Similar to bromination, the C7 position is the most likely site for further chlorination due to the directing effect of the C6-methoxy group. rsc.org
Iodination I₂, oxidizing agent (e.g., HNO₃) 3-Chloro-7-iodo-6-methoxybenzo[b]thiophene Iodination often requires an oxidizing agent to generate the electrophilic iodine species. The regioselectivity is expected to follow the same pattern as other halogenations.

Dibromination and dinitration of 4-methoxybenzo[b]thiophene have been shown to result in 2,7-disubstituted products. rsc.org This suggests that under forcing conditions, after substitution at the C7 position, further substitution on the thiophene ring at the C2 position is possible for this compound.

Mechanistic Biological Investigations of 3 Chloro 6 Methoxybenzo B Thiophene Derivatives Non Clinical Focus

Exploration of Molecular Interactions with Biological Targets

The initial steps in understanding the biological potential of 3-chloro-6-methoxybenzo[b]thiophene derivatives involve detailed studies of their interactions with specific biological macromolecules. These investigations provide foundational knowledge of their mechanism of action at a molecular level.

Ligand-Binding Domain Mapping using Photoaffinity Labeling

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their biological targets. This method utilizes a photolabile group on the ligand, which, upon photoactivation, forms a covalent bond with the target protein, allowing for the precise identification of binding-site residues.

In the context of benzo[b]thiophene derivatives, photoaffinity labeling has been instrumental in elucidating their interaction with the estrogen receptor (ER). For instance, nonsteroidal ligands based on the benzo[b]thiophene scaffold, such as 3-(4-azido-2,3,5,6-tetrafluorobenzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene and its protio analogue, have been synthesized as photoaffinity labeling reagents for the ER. nih.gov These reagents have demonstrated high-affinity binding to the rat uterine estrogen receptor and, upon irradiation, achieve efficient and selective covalent attachment. nih.gov Subsequent analysis of the photolabeled proteins by SDS-polyacrylamide gel electrophoresis revealed specific labeling of a major component at approximately 60,000 Daltons, consistent with the molecular weight of the estrogen receptor. nih.gov Such studies are crucial for confirming direct target engagement and for providing detailed structural information about the ligand-receptor complex, which is invaluable for the rational design of more potent and selective modulators.

Investigating Interactions with Estrogen Receptor Alpha (ERα) as a Model System for Chemical Biology Probes

The estrogen receptor alpha (ERα) is a well-validated therapeutic target, particularly in the context of breast cancer. nih.gov Benzo[b]thiophene derivatives have been extensively studied as modulators of ERα activity, serving as valuable chemical biology probes to explore the receptor's function and regulation.

Research has focused on designing and synthesizing novel 6-hydroxy-benzo[b]thiophene derivatives that can act as selective estrogen receptor covalent antagonists (SERCAs). nih.gov These compounds are designed to bind to ERα and covalently modify specific residues within the ligand-binding pocket, leading to irreversible inhibition. Molecular docking simulations have been employed to predict the binding modes of these derivatives, revealing that they can act as antagonists and covalently bind to cysteine residue 530 within helix H11 of the ERα ligand-binding domain. nih.gov

Furthermore, certain chlorobenzothiophene derivatives have shown promising inhibitory activity against ERα. ekb.eg For example, newly synthesized compounds incorporating a benzothiophene (B83047) scaffold with either a thiazolidin-4-one or an azetidin-2-one (B1220530) ring system have been screened for their in vitro anti-breast cancer activity against the ER-positive MCF-7 cell line. ekb.eg Some of these derivatives exhibited potent anti-proliferative activity, suggesting their potential as lead candidates for the development of novel ERα inhibitors. ekb.eg The study of these interactions provides critical insights into the structure-activity relationships that govern the binding and modulation of ERα by this class of compounds. researchgate.net

In Vitro Studies on Cellular Pathways and Enzyme Modulation

Beyond direct target interaction, it is essential to understand the downstream cellular consequences of engaging a biological target. In vitro studies using cellular models provide a platform to assess the effects of this compound derivatives on various cellular pathways and to elucidate their mechanisms of action.

Assessment of Anti-Proliferative Effects in Cellular Models (e.g., Cancer Cell Lines)

A significant area of investigation for benzo[b]thiophene derivatives has been their potential as anti-proliferative agents, particularly in cancer cell lines. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of different cancer cells.

For instance, a series of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives demonstrated significant anti-proliferative activity. nih.gov The most promising compound in this series, 2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiophene, inhibited cancer cell growth at submicromolar concentrations, particularly against HeLa and Jurkat cells. nih.gov Similarly, certain chlorobenzothiophene derivatives have shown potent anti-breast cancer activity against the MCF-7 cell line, with some compounds exhibiting lower IC50 values than the reference drug tamoxifen. ekb.eg

Compound DerivativeCell LineIC50 (µM)Reference
2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiophene (4e)HeLaSubmicromolar nih.gov
2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiophene (4e)JurkatSubmicromolar nih.gov
Chlorobenzothiophene derivative (3a)MCF-710.32 ekb.eg
Chlorobenzothiophene derivative (3d)MCF-711.35 ekb.eg
Tamoxifen (Reference)MCF-718.02 ekb.eg

Elucidation of Specific Cellular Mechanism of Action (e.g., Caspase-3 Activation)

To understand the molecular basis of the observed anti-proliferative effects, researchers have investigated the specific cellular mechanisms of action of these compounds. A key pathway often implicated in induced cell death is apoptosis, which is executed by a family of proteases called caspases.

Studies on 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives have shown that their anti-proliferative activity is associated with the induction of apoptosis. nih.gov Flow cytometric analysis revealed that the lead compound in this series caused G2/M phase arrest in the cell cycle and induced apoptosis in a time- and concentration-dependent manner. nih.gov Mechanistically, this was correlated with the perturbation of the mitochondrial membrane potential and the activation of caspase-3, a key executioner caspase. nih.gov The activation of caspase-3 leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

Investigations of Antimicrobial Pathways in Select Organisms

In addition to their anti-cancer potential, benzo[b]thiophene derivatives have also been explored for their antimicrobial properties. The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics, and benzo[b]thiophenes represent a promising scaffold in this regard.

Studies on 3-halobenzo[b]thiophene derivatives have demonstrated their potential as both antibacterial and antifungal agents. nih.govmdpi.com Specifically, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria, including Staphylococcus aureus, and the yeast Candida albicans. nih.govmdpi.com Time-kill curve analysis for a cyclohexanol-substituted 3-chlorobenzo[b]thiophene against S. aureus indicated rapid bactericidal activity at its MIC. nih.gov

Furthermore, benzo[b]thiophene acylhydrazone derivatives have been synthesized and screened for their activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, was identified as a non-cytotoxic hit with an MIC of 4 µg/mL against both a reference strain and clinically isolated methicillin- and daptomycin-resistant strains of S. aureus. nih.gov These findings highlight the potential of the this compound backbone as a template for the development of novel antimicrobial agents.

Compound DerivativeOrganismMIC (µg/mL)Reference
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneStaphylococcus aureus16 nih.govmdpi.com
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneCandida albicans16 nih.govmdpi.com
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneStaphylococcus aureus16 nih.govmdpi.com
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneCandida albicans16 nih.govmdpi.com
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4 nih.gov

Role as a Modulator of Innate Immune Responses (e.g., STING Agonism for Type I Interferon Production)

Derivatives of the benzo[b]thiophene scaffold have been identified as potent modulators of the innate immune system through the activation of the STING (Stimulator of Interferator Genes) pathway. google.comepo.org STING is a critical protein, typically located in the endoplasmic reticulum, that functions as a sensor for cytosolic DNA, triggering powerful immune responses. nih.govrawdatalibrary.net Upon activation by an agonist, STING initiates downstream signaling cascades involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). nih.gov This process culminates in the production of type I interferons (IFN-Is) and other pro-inflammatory cytokines, which are essential for priming a robust innate immune response. nih.govrawdatalibrary.net

Specifically, a series of benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been designed and synthesized to act as STING agonists. nih.gov Studies have demonstrated that certain compounds in this class can induce the phosphorylation of both TBK1 and IRF3, confirming their ability to activate the STING pathway. nih.govrawdatalibrary.net Molecular modeling suggests that these benzo[b]thiophene derivatives bind to the cyclic dinucleotide (CDN)-binding domain of the STING protein. nih.gov The proposed binding mode involves the formation of two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction, which collectively stabilize the agonist within the binding site and trigger the conformational changes necessary for signal transduction. nih.govrawdatalibrary.net The development of such benzo[b]thiophene compounds as STING agonists is an active area of research, with potential applications in immunotherapy. google.comwipo.int

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The biological activity of benzo[b]thiophene derivatives is deeply influenced by the nature and position of various substituents on the core scaffold. Structure-Activity Relationship (SAR) studies are crucial for understanding the mechanistic basis of these interactions. The planar structure of the electron-rich benzo[b]thiophene ring system can enhance binding affinity with a variety of enzymes and receptors. researchgate.net Furthermore, the sulfur atom in the thiophene (B33073) ring can participate in hydrogen bonding, which is a key interaction for stabilizing drug-receptor complexes. nih.gov By systematically modifying the substituents at different positions, researchers can optimize a compound's properties and gain insight into its molecular mechanism of action. nih.gov

The functional groups attached to the C-2, C-3, and C-6 positions of the benzo[b]thiophene ring play a pivotal role in defining the molecule's biological profile. These positions are common sites for chemical modification to modulate activity and selectivity. nih.gov

C-2 Position: This position is frequently modified to introduce side chains that can engage in critical interactions with target proteins. For instance, the synthesis of benzo[b]thiophene-2-carboxamide derivatives has proven effective for developing STING agonists. nih.gov In other contexts, attaching a large 2-(3,4,5-trimethoxybenzoyl) group at C-2 has been shown to be a key feature for potent tubulin polymerization inhibitors. nih.gov The versatility of this position is further demonstrated by synthetic routes that utilize a C-2 carbonyl chloride as a handle for introducing diverse functionalities. researchgate.net

C-3 Position: Substituents at the C-3 position can significantly modulate a compound's potency. In one study on tubulin inhibitors, replacing a 3-amino group with a 3-methyl group led to an increase in antiproliferative activity compared to the 3-unsubstituted version. nih.gov The presence of a halogen, such as the chloro group in the parent compound, is a common feature in many synthetic intermediates, including this compound-2-carbonyl chloride, which serves as a versatile starting material for more complex derivatives. nih.govnih.gov

C-6 Position: The electronic properties of substituents on the benzene (B151609) portion of the scaffold are also critical. SAR studies on 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives established that placing a methoxy (B1213986) group at the C-6 position resulted in the best biological activities. nih.gov This highlights the favorable contribution of an electron-donating group at this position for specific molecular interactions.

Table 1: Summary of Substituent Effects on Benzo[b]thiophene Activity

PositionSubstituent TypeObserved Impact on Biological InteractionExample/Reference
C-2CarboxamideEnables agonistic activity at the STING receptor. nih.govBenzo[b]thiophene-2-carboxamides
C-2TrimethoxybenzoylActs as a potent inhibitor of tubulin polymerization. nih.gov2-(3,4,5-trimethoxybenzoyl) derivatives
C-3Methyl GroupIncreased antiproliferative activity compared to 3-unsubstituted counterparts. nih.govTubulin Polymerization Inhibitors
C-3Chloro GroupCommon feature in versatile synthetic intermediates for further modification. nih.govThis compound-2-carbonyl chloride
C-6Methoxy GroupAssociated with the best antiproliferative activities in a series of tubulin inhibitors. nih.gov2-aroyl-benzo[b]thiophene derivatives

The three-dimensional shape (conformation) and the spatial bulk (steric effects) of a molecule are fundamental determinants of its binding affinity to a biological target. unina.it Optimizing these properties can lead to significant improvements in potency and selectivity.

One effective strategy in medicinal chemistry is to pre-shape a ligand to complement the geometry of the target's binding site. unina.it This reduces the entropic penalty associated with the loss of conformational freedom upon binding. An example of this principle was demonstrated in a series of benzo[b]thiophene thrombin inhibitors, where constraining the C-3 side chain within a cyclohexyl ring resulted in a synergistic increase in inhibitory activity. nih.gov Similarly, incorporating a chalcone (B49325) moiety into a more rigid conformation within the benzothiophene ring system is another approach used to enhance molecular efficacy. nih.gov

Steric hindrance occurs when the size of a substituent prevents optimal interaction with a receptor. This can be unfavorable if it blocks access to a key binding pocket or favorable if it prevents binding to an off-target receptor. For example, in a series of benzothiophene-chalcone hybrids designed as cholinesterase inhibitors, it was found that the benzoyl substituent is sterically obstructed by a water molecule in the binding site, which explains a preference for smaller groups at that position. nih.gov These findings underscore the critical need to consider both the conformation and steric bulk of substituents when designing new biologically active benzo[b]thiophene derivatives.

Table 2: Influence of Conformation and Sterics on Benzo[b]thiophene Activity

FactorStrategy/ObservationMechanistic RationaleExample/Reference
ConformationConstraining the C-3 side chain with a cyclohexyl ring.Reduces conformational flexibility, pre-organizing the molecule for optimal binding and leading to a synergistic effect on activity. nih.govThrombin Inhibitors
ConformationBlocking a flexible moiety into a more rigid conformation within the ring.Increases efficacy by locking the molecule in a more biologically active shape. nih.govBenzothiophene-chalcone hybrids
Steric HindranceAvoidance of bulky groups at a specific position.A large substituent can be sterically obstructed in the binding site, reducing affinity. nih.govCholinesterase Inhibitors

Computational and Theoretical Studies on 3 Chloro 6 Methoxybenzo B Thiophene and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity, independent of its environment.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. For derivatives of 3-Chloro-6-methoxybenzo[b]thiophene, DFT calculations can provide a detailed understanding of the molecule's charge distribution and reactivity.

Theoretical calculations for related heterocyclic compounds have been performed using DFT with specific basis sets, such as 6-311++G(d,p), to obtain information on the optimized geometry and harmonic vibrational frequencies. nih.gov Such analyses for this compound would involve optimizing the atomic positions by minimizing the forces acting on the atoms. rsc.org This process yields the most stable three-dimensional conformation of the molecule.

Furthermore, DFT is used to calculate the distribution of electronic charge across the molecule through methods like Mulliken population analysis. nih.gov This reveals the electrostatic potential, highlighting electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with other molecules, including biological targets. The stability of the molecule can also be analyzed through Natural Bond Orbital (NBO) analysis. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would predict its reactivity profile. The electron-donating methoxy (B1213986) group (-OCH₃) at the 6-position and the electron-withdrawing chlorine atom (-Cl) at the 3-position would significantly influence the energy levels and spatial distribution of the HOMO and LUMO, thereby tuning the molecule's reactivity. Calculations for similar molecules have shown that the analysis of HOMO and LUMO energies can reveal the nature of charge transfer within the molecule. nih.gov

Table 1: Conceptual Parameters from Quantum Chemical Calculations for this compound

ParameterDescriptionPredicted Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's capacity to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's capacity to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap implies higher reactivity.
Electron Density Map A map showing the distribution of electrons in the molecule.Identifies nucleophilic and electrophilic sites, predicting regions of interaction.
Electrostatic Potential The potential energy experienced by a positive charge at various locations around the molecule.Visualizes charge distribution and helps predict non-covalent interactions.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, typically a protein (receptor). These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the ligand into the binding site of the protein in various conformations and orientations and evaluating the interaction energy for each "pose." The pose with the lowest energy is predicted to be the most favorable binding mode.

For analogues of this compound, docking studies have been instrumental. For instance, novel 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives were designed and docked with the estrogen receptor alpha (ERα), a key target in breast cancer treatment. researchgate.net These studies predicted higher fitness scores for the designed compounds compared to the standard drug, Tamoxifen, indicating potentially stronger binding. researchgate.net The simulations identified key molecular interactions, such as hydrogen bonds and non-covalent hydrophobic interactions, with specific amino acid residues in the binding pocket. researchgate.net Similarly, benzothiophene (B83047)chalcone (B49325) hybrids have been docked against cholinesterase enzymes to elucidate their inhibitory interactions. mdpi.comnih.gov

Beyond predicting binding orientation, molecular simulations can investigate the specificity of a ligand for a particular binding site and any conformational changes that occur upon binding. Binding site specificity is crucial for a drug's efficacy and for minimizing off-target effects.

In silico studies on 3-chlorobenzo[b]thiophene derivatives targeting the estrogen receptor α showed that the compounds adopted a conformation that could prevent a key structural change in the receptor—the repositioning of helix-12. researchgate.net This specific conformational blockade is essential for inhibiting the receptor's activity, demonstrating how these simulations can provide mechanistic insights. researchgate.net By analyzing the interactions between the ligand and the amino acid residues lining the binding pocket, researchers can understand the structural basis for the observed biological activity and selectivity.

Table 2: Example of Predicted Interactions from Molecular Docking of a Benzothiophene Analogue

Target ProteinLigandKey Interacting ResiduesType of InteractionPredicted Binding Affinity
Estrogen Receptor α (ERα)MFA1 (a 3-chlorobenzo[b]thiophene derivative)LEU428HydrophobicFitness Score: 77.20
Acetylcholinesterase (AChE)Compound 5f (a benzothiophene-chalcone hybrid)Not SpecifiedNot SpecifiedIC₅₀: 62.10 µM
Butyrylcholinesterase (BChE)Compound 5h (a benzothiophene-chalcone hybrid)Not SpecifiedNot SpecifiedIC₅₀: 24.35 µM
Data derived from studies on analogous compounds. researchgate.netmdpi.com

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

In silico methods are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates based on their molecular structure. This is accomplished by calculating various molecular and physicochemical descriptors that are known to influence a compound's pharmacokinetic behavior.

Software platforms like SwissADME can calculate a range of descriptors that are vital for predicting a molecule's drug-likeness. researchgate.net These descriptors include molecular weight (MW), the logarithm of the octanol/water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net These parameters are often evaluated against established guidelines like Lipinski's rule of five to filter out compounds with poor predicted oral bioavailability. researchgate.net

For 3-halobenzo[b]thiophene derivatives, in silico ADME properties have been determined, with promising compounds showing excellent drug-like properties and no violations of common drug-likeness filters. researchgate.net Such an analysis for this compound would be a critical step in evaluating its potential as a drug candidate.

Table 3: Predicted Molecular Descriptors for this compound

DescriptorValue (Predicted)Significance for Drug-Likeness (Lipinski's Rule)
Molecular Formula C₁₀H₇ClO₂S-
Molecular Weight 226.68 g/mol Compliant (< 500)
logP (Octanol/Water Partition Coefficient) 3.25Compliant (< 5)
Topological Polar Surface Area (TPSA) 37.3 ŲInfluences membrane permeability and bioavailability.
Hydrogen Bond Donors 0Compliant (≤ 5)
Hydrogen Bond Acceptors 2 (Oxygen atoms)Compliant (≤ 10)
Rotatable Bonds 1 (Methoxy group)Influences conformational flexibility and binding.
Lipinski's Rule Violations 0Indicates good predicted oral bioavailability.
Values are representative predictions based on the structure and may vary slightly between different prediction software.

Computational Prediction of ADME-Related Molecular Descriptors

The success of a drug candidate is heavily reliant on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are invaluable for predicting these properties at an early stage of drug discovery, thereby reducing the time and cost associated of experimental work. For benzo[b]thiophene derivatives, computational models are frequently used to predict key molecular descriptors that influence their pharmacokinetic profiles.

Studies on various benzo[b]thiophene analogues have demonstrated that these compounds generally exhibit favorable drug-like properties. For instance, research on a series of 3-halobenzo[b]thiophene derivatives showed excellent drug-like characteristics with no violations of Lipinski's, Veber's, and Muegge's rules for the most active compounds. These rules are based on molecular properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Below is a table of computationally predicted ADME-related molecular descriptors for representative benzo[b]thiophene analogues.

Compound/AnalogueMolecular FormulaMolecular Weight ( g/mol )Hydrogen Bond DonorsHydrogen Bond AcceptorsPredicted XlogP
3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acidC10H7ClO2S226.68123.8 uni.lu
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiopheneC16H14O2S270.35024.5 nih.gov
3-Chloro-benzo[b]thiophene-2-carboxylic acidC9H5ClO2S212.6512Not Available
3-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid hydrazideC9H6ClFN2OS244.6723Not Available

This table presents data for analogues of this compound to illustrate the typical range of ADME-related descriptors for this class of compounds.

Lipophilicity and Polarity Profiles

Lipophilicity and polarity are critical parameters that influence a drug's solubility, absorption, distribution, and ability to cross biological membranes. These properties are often quantified by the logarithm of the partition coefficient (logP) and the topological polar surface area (TPSA). Computational methods provide reliable estimations of these values, guiding the optimization of lead compounds.

For benzo[b]thiophene derivatives, lipophilicity plays a pivotal role in their biological activity. For example, in a study of benzo[b]thiophene-based hybrids as antitubercular agents, the manipulation of lipophilicity was a key strategy in enhancing their efficacy. The BOILED-Egg model, which is based on logP and TPSA, is a simple yet effective tool for predicting gastrointestinal absorption and brain penetration of small molecules. mdpi.com

The table below summarizes the lipophilicity and polarity profiles of selected benzo[b]thiophene analogues.

Compound/AnaloguePredicted XlogPPolar Surface Area (Ų)
3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid3.8 uni.lu46.53
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene4.5 nih.gov46.7 nih.gov
3-Chloro-benzo[b]thiophene-2-carboxylic acidNot Available46.53
3-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid hydrazideNot Available71.61

This table showcases the lipophilicity and polarity data for analogues of this compound, providing insights into the expected properties of this chemical scaffold.

Structure-Based Computational Design of Novel Derivatives

Structure-based drug design is a powerful computational approach that utilizes the three-dimensional structure of a biological target to design novel, potent, and selective inhibitors. This methodology has been successfully applied to the development of new benzo[b]thiophene derivatives with a range of therapeutic applications.

Molecular docking and molecular dynamics simulations are central to structure-based design. These techniques allow researchers to visualize and analyze the binding interactions between a ligand and its target protein at the atomic level. For instance, molecular modeling studies of benzo[b]thiophene 1,1-dioxide derivatives as STAT3 inhibitors revealed that the lead compound occupied the SH2 domain pocket in a favorable conformation, guiding further optimization.

The general strategy for the structure-based design of novel benzo[b]thiophene derivatives often involves:

Target Identification and Validation: Identifying a biologically relevant target and obtaining its 3D structure, either through experimental methods like X-ray crystallography or through homology modeling.

Docking Studies: Virtually screening a library of benzo[b]thiophene analogues against the binding site of the target to identify initial hits.

Binding Mode Analysis: Analyzing the binding poses of the hit compounds to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) responsible for their affinity.

Iterative Design and Optimization: Modifying the structure of the hit compounds to enhance their binding affinity and selectivity. This can involve adding or removing functional groups to exploit specific features of the binding pocket.

ADME/Toxicity Prediction: Computationally evaluating the designed derivatives for their pharmacokinetic properties and potential toxicity to ensure they have a favorable drug-like profile.

This iterative cycle of design, synthesis, and biological evaluation, heavily supported by computational methods, has proven to be an effective strategy for the discovery of novel benzo[b]thiophene-based therapeutic agents. researchgate.net

Advanced Applications in Materials Science and Chemical Biology

The heterocyclic compound 3-Chloro-6-methoxybenzo[b]thiophene serves as a versatile precursor in the synthesis of specialized molecules for advanced materials science and as probes for chemical biology. Its substituted benzothiophene (B83047) core provides a rigid scaffold that can be further functionalized to create photo-stabilizers, organic semiconductors, and chemical probes for biological research.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways

The classical methods for synthesizing the benzothiophene (B83047) core often involve multi-step procedures with potentially harsh reagents. A key future direction lies in the development of more efficient and environmentally benign synthetic routes to 3-Chloro-6-methoxybenzo[b]thiophene and its analogs.

Recent advancements in organic synthesis have showcased metal-free approaches for the formation of benzothiophenes through twofold C-H functionalization of arenes. nih.gov This one-pot annulation, proceeding via an interrupted Pummerer reaction/ researchgate.netresearchgate.net-sigmatropic rearrangement/cyclization sequence, offers a more atom-economical and sustainable alternative to traditional methods. nih.gov Exploring the applicability of such methodologies to precursors of this compound could significantly streamline its production.

Furthermore, photocatalytic radical annulation processes, which utilize visible light to initiate reactions, represent another green and efficient synthetic strategy. organic-chemistry.org The investigation of photoredox catalysis for the synthesis of the this compound skeleton could lead to milder reaction conditions and improved yields.

Table 1: Emerging Sustainable Synthetic Methodologies for Benzothiophenes

MethodologyDescriptionPotential Advantages
Metal-Free C-H FunctionalizationTwofold vicinal C-H functionalization of arenes without the need for metal catalysts. nih.govAtom economy, reduced metal contamination, sustainability. nih.gov
Photocatalytic Radical AnnulationUtilizes a photoredox catalyst and light to initiate the cyclization reaction. organic-chemistry.orgMild reaction conditions, high regioselectivity. organic-chemistry.org
Gold-Catalyzed CarbothiolationAn atom-economic method for synthesizing 2,3-disubstituted benzothiophenes. organic-chemistry.orgHigh efficiency and functional group tolerance. organic-chemistry.org

Exploration of New Derivatization Reactions and Synthetic Transformations

The chloro and methoxy (B1213986) substituents on the this compound ring provide handles for a wide array of derivatization reactions, enabling the synthesis of novel compound libraries with diverse functionalities. Future research will undoubtedly focus on leveraging these groups for further synthetic transformations.

The chlorine atom at the 3-position is a prime site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of various aryl, vinyl, and alkynyl groups, respectively, leading to a significant expansion of the chemical space around the benzothiophene core. The introduction of bromine atoms at other positions, followed by similar cross-coupling reactions, has been shown to be an effective strategy for tuning the optoelectronic properties of benzothiophene derivatives. mdpi.com

The methoxy group at the 6-position can be a precursor for a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification, to introduce a variety of side chains. These modifications can have a profound impact on the biological activity and material properties of the resulting compounds.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While the biological activities of many benzothiophene derivatives have been established, a deep understanding of their mechanism of action at the molecular level is often lacking. nih.gov For this compound and its future derivatives to be developed as therapeutic agents, detailed mechanistic studies are crucial.

For instance, if a derivative is found to have anticancer activity, it will be essential to identify its specific molecular target(s). Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the protein(s) with which the compound interacts. Subsequent biochemical and biophysical assays can then be used to validate these interactions and elucidate the precise mechanism of inhibition or modulation.

Molecular docking studies, similar to those performed on other benzothiophene derivatives, can provide initial hypotheses about the binding mode of these compounds to their target proteins. nih.gov For example, studies on benzo[b]thiophen-3-ol derivatives as inhibitors of human monoamine oxidase have utilized docking to understand the structural basis of their activity. nih.gov

Integration of Advanced Computational Techniques for Rational Design

The use of computational chemistry and molecular modeling is becoming increasingly integral to the drug discovery and materials design process. For this compound, these techniques can guide the rational design of new derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to various series of benzothiophene derivatives to understand the relationship between their chemical structure and biological activity. researchgate.netnih.govtandfonline.com For example, 2D and 3D-QSAR models have been developed for benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase, identifying key molecular features that influence their potency and selectivity. nih.gov Similar studies on derivatives of this compound could accelerate the identification of potent and selective drug candidates.

Density Functional Theory (DFT) calculations can be employed to predict the electronic and optical properties of new derivatives, aiding in the design of novel materials for organic electronics. rsc.org These calculations can provide insights into the frontier molecular orbital energies (HOMO and LUMO), which are crucial for determining the charge transport characteristics and absorption/emission spectra of organic semiconductors. rsc.org

Table 2: Computational Approaches for the Rational Design of Benzothiophene Derivatives

TechniqueApplicationInsights Gained
QSARDrug DiscoveryCorrelation of molecular descriptors with biological activity to guide the design of more potent compounds. researchgate.netnih.govtandfonline.com
Molecular DockingDrug DiscoveryPrediction of binding modes and interactions with biological targets. nih.gov
DFT CalculationsMaterials SciencePrediction of electronic and optical properties, such as HOMO/LUMO energies and absorption spectra. rsc.org

Applications in Emerging Fields of Chemical Biology and Materials Science

The unique structural and electronic properties of the benzothiophene scaffold make it a promising platform for applications in emerging fields beyond traditional medicinal chemistry.

In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular components or track the localization of target proteins. The inherent fluorescence of some benzothiophene-containing polymers suggests the potential for developing such probes. vnu.edu.vnresearchgate.net

In materials science, the focus is on developing novel organic materials with tailored electronic and optical properties. Benzothiophene-based materials have already shown promise in organic thin-film transistors (OTFTs) and as fluorescent materials. elsevierpure.comnih.gov The oxidation of the sulfur atom in the benzothiophene ring has been shown to significantly alter the crystal packing, thermal stability, and optoelectronic properties, opening up avenues for creating new materials with enhanced performance. mdpi.com The exploration of polymers and oligomers incorporating the this compound unit could lead to the development of new semiconductors and emissive materials for flexible displays, solar cells, and sensors.

Multi-functionalization Strategies for Tailored Properties

A key future direction will be the implementation of multi-functionalization strategies to fine-tune the properties of this compound for specific applications. This involves the strategic introduction of multiple substituents onto the benzothiophene core to modulate its biological activity, electronic properties, and physical characteristics simultaneously.

For instance, in the context of drug design, one functional group could be introduced to enhance binding affinity to a biological target, while another group could be added to improve pharmacokinetic properties such as solubility and metabolic stability.

In materials science, different functional groups can be used to control the self-assembly and packing of the molecules in the solid state, which is crucial for achieving high charge carrier mobility in organic semiconductors. The introduction of different π-bridge spacers and substituents has been shown to significantly impact the charge transport properties of thieno[2,3-b]benzothiophene derivatives. rsc.org Applying similar strategies to this compound could lead to the development of high-performance organic electronic materials. The functionalization of the benzo[b]thiophene core through C-H bond activation is a valuable tool for creating pharmacologically relevant and structurally complex molecules. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.